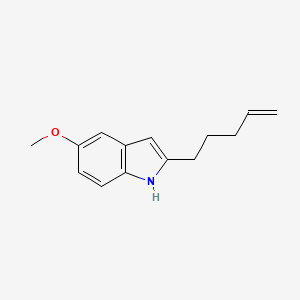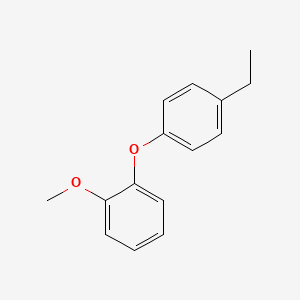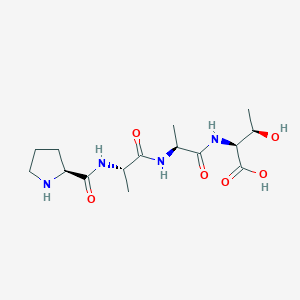
L-Prolyl-L-alanyl-L-alanyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-alanyl-L-alanyl-L-threonine: is a tetrapeptide composed of the amino acids proline, alanine, and threonine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-alanyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: L-Prolyl-L-alanyl-L-alanyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as the threonine side chain.
Substitution: Replacing one amino acid with another to study structure-activity relationships.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.
Major Products:
Hydrolysis: Produces individual amino acids (proline, alanine, threonine).
Oxidation: Generates oxidized derivatives of the peptide.
Substitution: Results in modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Prolyl-L-alanyl-L-alanyl-L-threonine is used in studies of peptide chemistry, including investigations into peptide bond formation, stability, and reactivity.
Biology: In biological research, this peptide can serve as a model for studying protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Potential medical applications include the development of peptide-based drugs, where this compound or its derivatives may exhibit therapeutic properties such as antimicrobial or anti-inflammatory activities.
Industry: In industrial settings, peptides like this compound are used in the development of biomaterials, biosensors, and as components in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-alanyl-L-alanyl-L-threonine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the context of its use.
Vergleich Mit ähnlichen Verbindungen
L-Alanyl-L-proline: A dipeptide with applications in studying peptide transport and metabolism.
L-Alanyl-L-glutamine: Used in dietary supplements and parenteral nutrition for its stability and efficacy in elevating plasma and muscle glutamine levels.
L-Alanyl-L-histidine: Studied for its acid-base interaction equilibria and thermodynamic properties.
Uniqueness: L-Prolyl-L-alanyl-L-alanyl-L-threonine is unique due to its specific sequence and the presence of threonine, which can introduce additional functional groups for chemical modifications and interactions. This uniqueness can lead to distinct biological activities and applications compared to other peptides.
Eigenschaften
CAS-Nummer |
798540-87-1 |
|---|---|
Molekularformel |
C15H26N4O6 |
Molekulargewicht |
358.39 g/mol |
IUPAC-Name |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H26N4O6/c1-7(18-14(23)10-5-4-6-16-10)12(21)17-8(2)13(22)19-11(9(3)20)15(24)25/h7-11,16,20H,4-6H2,1-3H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1 |
InChI-Schlüssel |
PXBBYLSLZXKJJE-HHKYUTTNSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C1CCCN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


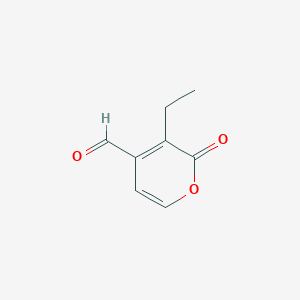
![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
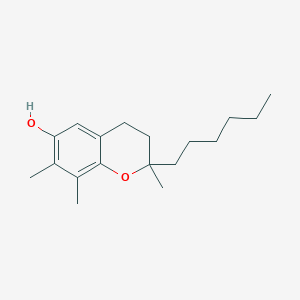
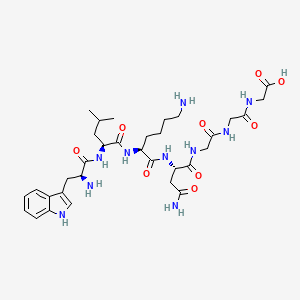

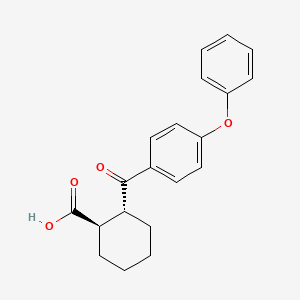
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)
![2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B12519082.png)
![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
